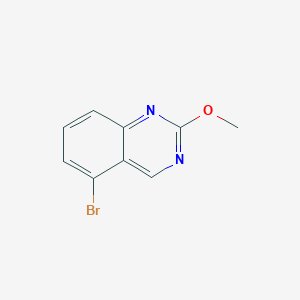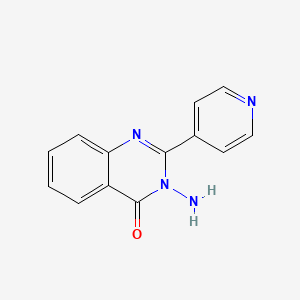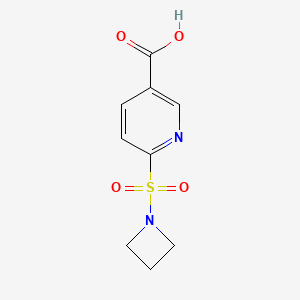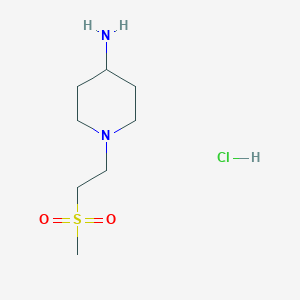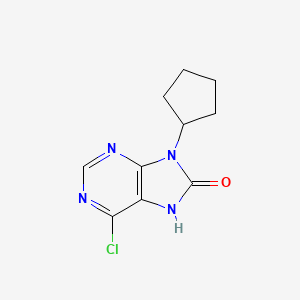
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by the presence of an indolizine ring fused with a pyrazole ring, which is further substituted with an ethyl group and a formyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 1H-indole-3-carbaldehyde with 1-ethyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carboxylic acid.
Reduction: 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-methanol.
Substitution: Various substituted indolizine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indolizine ring system is known to interact with multiple biological targets, contributing to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde.
1-ethyl-1H-pyrazole: Another precursor used in the synthesis.
Indolizine derivatives: Compounds with similar indolizine ring systems but different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indolizine and pyrazole rings, along with the ethyl and formyl groups, makes this compound particularly interesting for various applications .
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-(1-ethylpyrazol-4-yl)indolizine-3-carbaldehyde |
InChI |
InChI=1S/C14H13N3O/c1-2-16-9-11(8-15-16)13-7-12-5-3-4-6-17(12)14(13)10-18/h3-10H,2H2,1H3 |
Clé InChI |
YDCWJVIKCJTBET-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=C(N3C=CC=CC3=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


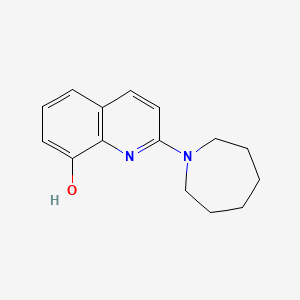
![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
